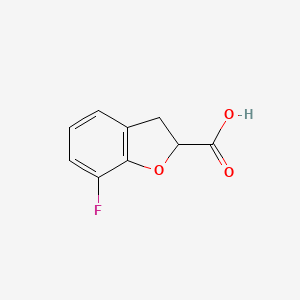

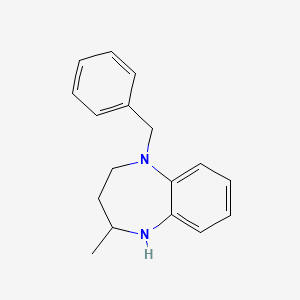

![molecular formula C13H10BrN3 B1526194 6-ブロモ-2-フェニルイミダゾ[1,2-a]ピリジン-3-アミン CAS No. 955952-55-3](/img/structure/B1526194.png)

6-ブロモ-2-フェニルイミダゾ[1,2-a]ピリジン-3-アミン

説明

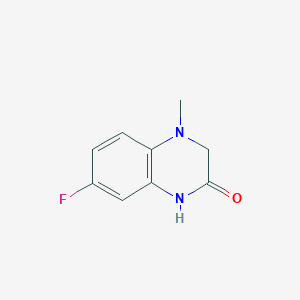

6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine is a chemical compound with the empirical formula C13H9BrN2 . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine, can be achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .科学的研究の応用

抗がん活性

イミダゾ[1,2-a]ピリジン誘導体、特にブロモフェニルイミダゾ部分を含むものは、抗がん剤として潜在的な可能性を示しています。 特に、これらの化合物は乳がん細胞に対して評価されており、一部の誘導体は有意な抗増殖効果を示しました 。 イミダゾ[1,2-a]ピリジンの構造コアは活性にとって重要であり、6-ブロモ-2-フェニルイミダゾ[1,2-a]ピリジン-3-アミンに見られるように、C-3位を官能化する事は、抗がん活性を強化するための医薬品化学における一般的な戦略です .

COX-2阻害

この化合物は、新規COX-2阻害剤の設計および合成に使用されてきました。 これらの阻害剤は、炎症や疼痛の治療において重要であり、イミダゾ[1,2-a]ピリジン誘導体は、強力なCOX-2阻害薬を開発するための新しい方法を提供します .

複素環の合成

6-ブロモ-2-フェニルイミダゾ[1,2-a]ピリジン-3-アミンは、様々な複素環式化合物の合成における重要な中間体として機能します。 イミダゾ[1,2-a]ピリジンコアは、医薬品化学における貴重な骨格であり、潜在的な治療用途を有する多様な分子を創出します .

蛍光プローブ

イミダゾ[1,2-a]ピリジンの誘導体は、水銀イオンと鉄イオンの in vitro および in vivo 定量のための蛍光プローブとして使用されてきました。 イミダゾ[1,2-a]ピリジン環系の電子特性は、感度が高く選択的なセンサーの開発に適しています .

光感受性染料

イミダゾ[1,2-a]ピリジン部分、特にブロモ化誘導体は、光感受性染料に利用されています。 これらの染料は、データ記憶用の光学メディアに使用され、高密度情報符号化の方法を提供します .

農薬と殺菌剤

イミダゾ[1,2-a]ピリジン構造を有する化合物は、農薬や殺菌剤として農業分野でも使用されています。 その化学的特性により、様々な生物学的標的に作用することができ、様々な害虫や真菌病害からの保護を提供します .

医薬品成分

イミダゾ[1,2-a]ピリジンコアは、多くの有効医薬品成分に存在します。例えば、ゾリムジン(抗潰瘍薬)、ゾルピデム(不眠症用)、サリピデム(鎮静剤および抗不安薬)などの薬剤に見られます。 ブロモ化フェニルイミダゾ誘導体は、新規医薬品を開発するための前駆体または構造的インスピレーションとなる可能性があります .

抗菌活性

イミダゾ[1,2-a]ピリジン誘導体は、抗菌効果を含む幅広い生物活性を示します。 特にブロモ化化合物は、様々な細菌株に対して効果的であり、新規抗生物質の開発に貢献する可能性があります .

将来の方向性

Imidazo[1,2-a]pyridines, including 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine, have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They have potential applications in the treatment of various diseases, including tuberculosis . Therefore, future research could focus on exploring these potential applications and improving the synthesis methods.

作用機序

Target of Action

The primary target of 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine is the Cyclooxygenase (COX) enzyme . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine interacts with the COX enzyme, inhibiting its activity . The docking studies performed by AutoDock Vina demonstrated that the molecules were positioned as well as a crystallographic ligand in the COX-2 active site .

Biochemical Pathways

The inhibition of the COX enzyme affects the arachidonic acid cascade, a key biochemical pathway involved in inflammation, pain, and fever . By inhibiting COX, 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine reduces the production of prostanoids, which are inflammatory mediators .

Result of Action

The inhibition of the COX enzyme by 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine results in a reduction of inflammation, pain, and fever . This is due to the decreased production of prostanoids, which are inflammatory mediators .

生化学分析

Biochemical Properties

6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-2, which is involved in the conversion of arachidonic acid to inflammatory mediators . The compound’s interaction with COX-2 involves binding to the enzyme’s active site, thereby inhibiting its activity and reducing the production of pro-inflammatory prostaglandins .

Cellular Effects

The effects of 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine on various cell types and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of COX-2 leads to a decrease in the production of inflammatory mediators, which can affect cell signaling pathways involved in inflammation and pain . Additionally, the compound has been shown to impact gene expression related to inflammatory responses, further highlighting its potential therapeutic applications .

Molecular Mechanism

At the molecular level, 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine exerts its effects through specific binding interactions with biomolecules. The compound’s primary mechanism of action involves the inhibition of COX-2 by binding to its active site. This binding prevents the enzyme from converting arachidonic acid to prostaglandin H2, thereby reducing the production of downstream inflammatory mediators . Additionally, the compound may interact with other proteins and enzymes involved in inflammatory pathways, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained inhibition of COX-2 activity . Prolonged exposure to the compound may lead to degradation, which could reduce its efficacy over time .

Dosage Effects in Animal Models

The effects of 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity and reduces inflammation without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including gastrointestinal ulcers and other side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine is involved in several metabolic pathways, particularly those related to inflammation and pain. The compound interacts with enzymes such as COX-2, which plays a key role in the arachidonic acid cascade . By inhibiting COX-2, the compound reduces the production of prostaglandins and other inflammatory mediators, thereby modulating metabolic flux and metabolite levels associated with inflammation . Additionally, the compound may interact with other enzymes and cofactors involved in related metabolic pathways, further influencing its overall biochemical effects .

Transport and Distribution

The transport and distribution of 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine within cells and tissues are critical factors that determine its efficacy and activity. The compound is likely transported through cellular membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, it may interact with transporters or binding proteins that influence its localization and accumulation . The distribution of the compound within tissues can affect its therapeutic potential, as it needs to reach target sites such as inflamed tissues to exert its anti-inflammatory effects .

Subcellular Localization

The subcellular localization of 6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with COX-2 suggests that it may localize to areas where this enzyme is active, such as the endoplasmic reticulum or nuclear envelope . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

6-bromo-2-phenylimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3/c14-10-6-7-11-16-12(13(15)17(11)8-10)9-4-2-1-3-5-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRSXNZLXDIILD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

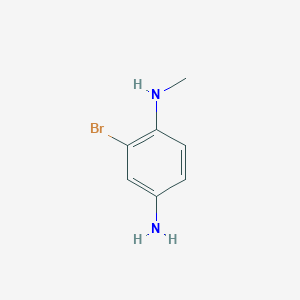

amine](/img/structure/B1526112.png)

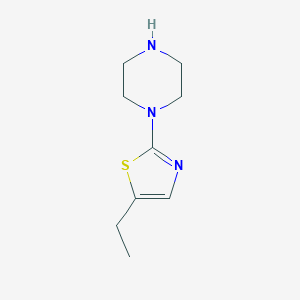

amino}acetic acid](/img/structure/B1526115.png)

![3-[(5-Bromothiophen-3-yl)methoxy]-4-methylbenzoic acid](/img/structure/B1526119.png)

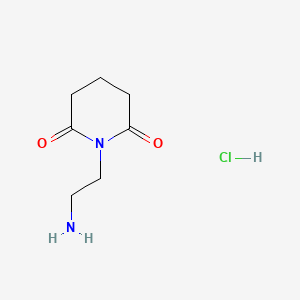

![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride](/img/structure/B1526131.png)

![4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1526132.png)